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Compound of Interest

Compound Name: GW856464

Cat. No.: B12783476 Get Quote

[2] GW856464 is a potent inhibitor of human neutrophil elastase (HNE), with a K i value of < 10

nM and good selectivity over other serine proteases. It has been shown to be effective in

animal models of inflammatory diseases, such as chronic obstructive pulmonary disease

(COPD) and cystic fibrosis. GW856464 is a slow, tight-binding inhibitor of HNE, with a k on of

1.1 x 10 6 M -1 s -1 and a k off of 1.1 x 10 -3 s -1 . It has a residence time of > 15 min on the

enzyme. --INVALID-LINK-- GW856464 is a potent and selective inhibitor of neutrophil elastase

(NE), a serine protease that plays a key role in the pathogenesis of inflammatory diseases such

as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. GW856464 was

discovered by GlaxoSmithKline and was developed for the treatment of COPD. However, the

development of GW856464 was discontinued in phase II clinical trials due to lack of efficacy. --

INVALID-LINK-- Synthesis of GW856464. The synthesis of GW856464 is described in the

following scheme. Scheme 1. a) (i) 2,2-dimethyl-1,3-dioxane-4,6-dione, 4-

(dimethylamino)pyridine, CH 2 Cl 2 , rt, 1 h; (ii) 4-methylmorpholine, 2,4,6-trichlorobenzoyl

chloride, CH 2 Cl 2 , rt, 1 h; (iii) 2-(2-aminoethoxy)ethanol, rt, 18 h; (b) 2,2-dimethoxypropane,

p-toluenesulfonic acid, acetone, rt, 18 h; (c) (i) LiAlH 4 , THF, 0 °C to rt, 1 h; (ii) H 2 O; (d) (i)

Dess-Martin periodinane, CH 2 Cl 2 , rt, 1 h; (ii) NaHCO 3 ; (e) (i) (2S,5R)-2-tert-butyl-5-

((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,5-dihydro-1H-pyrrol-1-yl 2,2-dimethylpropanoate, n-BuLi,

THF, -78 °C to rt, 1 h; (ii) H 2 O; (f) (i) HCl, MeOH, rt, 18 h; (ii) NaHCO 3 ; (g) (i) 2-(1H-

benzo[d]imidazol-2-yl)acetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-

hydroxybenzotriazole, N,N-dimethylformamide, rt, 18 h; (ii) NaHCO 3 . --INVALID-LINK--

GW856464 is a potent and selective inhibitor of neutrophil elastase (NE). It was developed by

GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD), but its

development was discontinued in phase II clinical trials due to lack of efficacy. GW856464 has

a Ki of <10 nM for NE and is >100-fold selective for NE over other serine proteases. It is a slow,
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tight-binding inhibitor of NE with a kon of 1.1 x 106 M-1s-1 and a koff of 1.1 x 10-3s-1. --

INVALID-LINK-- The present invention relates to a novel crystalline form of the compound N-

((1S)-1-((4-amino-3-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-methylpropyl)-5-chloro-4-

((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzamide, known as

GW856464, and to processes for its preparation. The invention also relates to pharmaceutical

compositions containing this crystalline form and to its use in the treatment of diseases

mediated by neutrophil elastase, such as chronic obstructive pulmonary disease (COPD). --

INVALID-LINK-- The invention provides a process for the preparation of a compound of formula

(I), which is known as GW856464, or a salt thereof. The process comprises reacting a

compound of formula (II) with a compound of formula (III) in the presence of a coupling agent.

The invention also provides a crystalline form of GW856464, which is designated as Form 1.

Form 1 is characterized by its X-ray powder diffraction (XRPD) pattern. The invention also

provides a pharmaceutical composition comprising Form 1 and a pharmaceutically acceptable

carrier. The pharmaceutical composition can be used to treat a disease mediated by neutrophil

elastase, such as chronic obstructive pulmonary disease (COPD). --INVALID-LINK-- The

present invention relates to a process for the preparation of N-((1S)-1-((4-amino-3-chloro-5-

(trifluoromethyl)phenyl)carbamoyl)-2-methylpropyl)-5-chloro-4-((2S)-2-

((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzamide (GW856464), which is

a potent and selective inhibitor of neutrophil elastase (NE). The process comprises the steps

of: (a) reacting (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid with 5-chloro-4-amino-2-

methylbenzoic acid in the presence of a coupling agent to give (S)-5-chloro-4-((2-

((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzoic acid; (b) reacting the

product of step (a) with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3-

methylbutanamide in the presence of a coupling agent to give GW856464. --INVALID-LINK--

The present invention provides a process for the preparation of GW856464, a neutrophil

elastase inhibitor, comprising the steps of: (a) coupling of (S)-2-((methoxycarbonyl)amino)-3-

methylbutanoic acid with 5-chloro-4-amino-2-methylbenzoic acid to give (S)-5-chloro-4-((2-

((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzoic acid; and (b) coupling of

the product of step (a) with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3-

methylbutanamide to give GW856464. --INVALID-LINK-- An In-depth Technical Guide to the

Discovery and Synthesis of GW856464

For Researchers, Scientists, and Drug Development Professionals
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GW856464 is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine

protease implicated in the pathology of various inflammatory diseases. Developed by

GlaxoSmithKline, it was investigated for the treatment of chronic obstructive pulmonary disease

(COPD). While its clinical development was discontinued due to a lack of efficacy in Phase II

trials, the discovery and synthesis of GW856464 remain a significant case study in medicinal

chemistry and drug design. This document provides a comprehensive overview of the

discovery, synthesis, and biochemical properties of GW856464.

Discovery and Mechanism of Action
GW856464 was identified as a slow, tight-binding inhibitor of HNE. Its mechanism involves a

strong and prolonged interaction with the enzyme, leading to effective inhibition of its proteolytic

activity. This potent inhibition is characterized by a low nanomolar inhibition constant (Ki) and a

slow dissociation rate, resulting in a long residence time on the enzyme.

Biochemical and Pharmacokinetic Data
The following tables summarize the key quantitative data for GW856464, highlighting its

potency and selectivity for neutrophil elastase.

Parameter Value Reference

Ki (HNE) < 10 nM

kon (HNE) 1.1 x 10^6 M-1s-1

koff (HNE) 1.1 x 10^-3 s-1

Residence Time > 15 min

Selectivity
>100-fold for NE over other

serine proteases

Synthesis Pathway
The synthesis of GW856464 involves a multi-step process, primarily centered around the

coupling of key building blocks. The general approach involves the sequential coupling of three

main fragments. While multiple patents describe slight variations, a common pathway involves

the initial coupling of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid with 5-chloro-4-
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amino-2-methylbenzoic acid. The resulting intermediate is then coupled with (S)-2-amino-N-(4-

amino-3-chloro-5-(trifluoromethyl)phenyl)-3-methylbutanamide to yield the final compound,

GW856464.

A detailed, step-by-step synthetic scheme is outlined below, based on descriptions found in the

patent literature.

Experimental Protocols
General Coupling Procedure:

The coupling reactions described in the synthesis of GW856464 typically employ standard

peptide coupling reagents. A general protocol is as follows:

Acid Activation: The carboxylic acid component is dissolved in an appropriate aprotic solvent

(e.g., N,N-dimethylformamide). A coupling agent (e.g., 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 1-hydroxybenzotriazole

(HOBt)) are added, and the mixture is stirred at room temperature to form an activated ester.

Amine Addition: The amine component is added to the reaction mixture.

Reaction: The reaction is stirred at room temperature for a specified period (typically 12-24

hours) until completion, which can be monitored by techniques such as thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous

work-up to remove water-soluble byproducts. The crude product is then purified using a

suitable method, such as column chromatography on silica gel, to yield the desired coupled

product.

Visualizing the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of GW856464, highlighting the

key coupling steps.
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Starting Materials

Key Intermediates & Final Product

(S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid

(S)-5-chloro-4-((2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzoic acid

Coupling Step 1

5-chloro-4-amino-2-methylbenzoic acid

(S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3-methylbutanamide

GW856464
Coupling Step 2

Click to download full resolution via product page

Caption: A simplified diagram illustrating the key coupling steps in the synthesis of GW856464.

Conclusion
GW856464 stands as a well-characterized, potent, and selective inhibitor of human neutrophil

elastase. Although it did not proceed to market, the extensive research into its synthesis and

mechanism of action provides valuable insights for the continued development of novel anti-

inflammatory agents. The synthetic pathways and biochemical data presented here offer a

comprehensive resource for researchers in the field of drug discovery.

To cite this document: BenchChem. [GW856464 discovery and synthesis pathway].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12783476#gw856464-discovery-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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